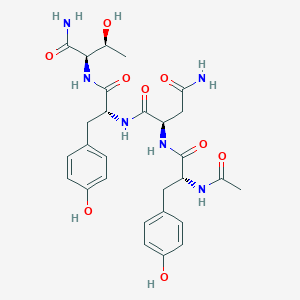
4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a methoxy group, a phenyl group, and a benzonitrile moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or nitrile under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with 4-cyanobenzaldehyde in the presence of a catalyst such as polyphosphoric acid or phosphoric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl and benzonitrile groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-(6-Hydroxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile.
Reduction: Formation of 4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, leading to their biological effects. For example, they can inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents . The compound may also interact with other cellular targets, leading to its antimicrobial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propyl-4-methyl-6-(1’-methylbenzimidazol-2-yl)benzimidazole: A related compound with similar structural features.
1,4-Bis(1H-benzimidazol-2-yl)benzene: Another benzimidazole derivative with comparable properties
Uniqueness
4-(6-Methoxy-1-phenyl-1H-benzimidazol-2-yl)benzonitrile is unique due to the presence of the methoxy and benzonitrile groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
807610-03-3 |
|---|---|
Formule moléculaire |
C21H15N3O |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
4-(6-methoxy-1-phenylbenzimidazol-2-yl)benzonitrile |
InChI |
InChI=1S/C21H15N3O/c1-25-18-11-12-19-20(13-18)24(17-5-3-2-4-6-17)21(23-19)16-9-7-15(14-22)8-10-16/h2-13H,1H3 |
Clé InChI |
GKLBXNDCJBDXGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(morpholin-4-yl)phenyl]methylidene}-1H-indol-2-one](/img/structure/B12523059.png)



![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)


![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)

![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)
![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)
